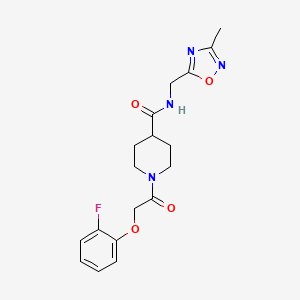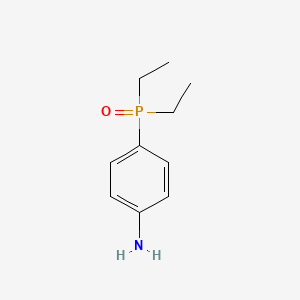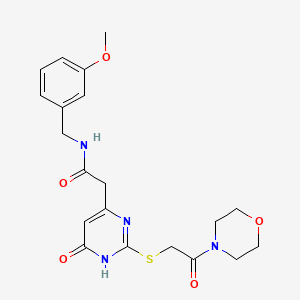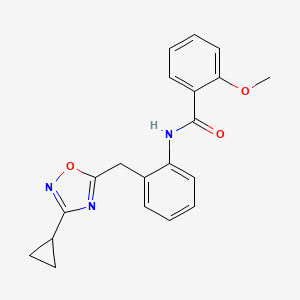
1-(2-(2-fluorophenoxy)acetyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-(2-fluorophenoxy)acetyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C18H21FN4O4 and its molecular weight is 376.388. The purity is usually 95%.
BenchChem offers high-quality 1-(2-(2-fluorophenoxy)acetyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-(2-fluorophenoxy)acetyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Microwave-Assisted Synthesis and Biological Activities
A study by Başoğlu et al. (2013) explored the microwave-assisted synthesis of hybrid molecules containing various acid moieties, including structures related to the chemical . These compounds were screened for antimicrobial, antilipase, and antiurease activities, with some displaying moderate antimicrobial activity against test microorganisms. This research demonstrates the compound's potential in developing new antimicrobial agents (Başoğlu et al., 2013).
Antiproliferative and Tubulin Inhibition
Krasavin et al. (2014) discovered a new chemical class of antiproliferative agents, including 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, demonstrating that compounds with a similar structure act as tubulin inhibitors. This finding suggests potential applications in cancer therapy, highlighting the compound's role in inhibiting cell division and proliferation (Krasavin et al., 2014).
Metabolic Disposition in Drug Development
Teffera et al. (2013) investigated the pharmacokinetics of novel anaplastic lymphoma kinase inhibitors, including compounds with structural similarities. The study focused on enzymatic hydrolysis and its impact on drug clearance, highlighting the importance of understanding metabolic pathways in drug development (Teffera et al., 2013).
Synthesis and Antioxidant Activities
Manjusha et al. (2022) synthesized novel phenoxy acetyl carboxamides and evaluated their antioxidant and antinociceptive activities. This research underscores the potential of such compounds in developing treatments for conditions associated with oxidative stress and pain (Manjusha et al., 2022).
Synthesis, Characterization, and Antimicrobial Evaluation
Talupur et al. (2021) synthesized and characterized compounds including phenoxy-benzo[d]dioxaphosphole-tetrazol-thiophene-2-carboxamides, demonstrating their antimicrobial efficacy. This highlights the compound's utility in discovering new antimicrobial agents with potential therapeutic applications (Talupur et al., 2021).
properties
IUPAC Name |
1-[2-(2-fluorophenoxy)acetyl]-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4O4/c1-12-21-16(27-22-12)10-20-18(25)13-6-8-23(9-7-13)17(24)11-26-15-5-3-2-4-14(15)19/h2-5,13H,6-11H2,1H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWJRMQYIVVXFBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)C2CCN(CC2)C(=O)COC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(2-fluorophenoxy)acetyl]-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide](/img/structure/B2657767.png)

![4-cyano-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzenesulfonamide](/img/structure/B2657769.png)
![2-amino-4-(3-chlorophenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile](/img/structure/B2657770.png)
![7-(1,3-Benzodioxol-5-yl)-2-(2-furyl)[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2657771.png)



![N-[(2-methoxyphenyl)methyl]-3-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2657776.png)
![5-[4-(Aminocarbonyl)piperazin-1-yl]-5-oxopentanoic acid](/img/structure/B2657778.png)

![1-((1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)propan-2-ol](/img/structure/B2657783.png)

